![molecular formula C14H13BrFNO B2980093 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-53-5](/img/structure/B2980093.png)
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol is a chemical compound with the linear formula C14H13BrFNO . It has a molecular weight of 310.168 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13BrFNO . It consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a carbon-hydrogen framework (C14H13).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.168 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Sensing and Molecular Devices
One notable application is in the development of fluorescent chemosensors. For example, bromoaniline-based Schiff base chemosensors have been employed for the selective detection of Cu2+ and Zn2+ ions. These complexes have been utilized for further detection of Al3+ and Hg2+ through fluorescence quenching, demonstrating their multisensoric properties and potential as molecular memory devices. Their DNA- and human serum albumin (HSA)-binding efficacies further underscore their versatility, showing high binding ability and suggesting potential biomedical applications (Das et al., 2021).
Material Science and Coordination Chemistry
In material science, derivatives have been synthesized for specific functions, including novel Schiff base-metal complexes for potential use in electrochemical and optical applications. These materials have been analyzed for their thermal, electrochemical, and morphological properties, indicating their suitability for various technological applications (Kaya & Aydın, 2011).
Catalysis and Enzyme Mimicry
Some derivatives serve as functional models for enzymes, such as phosphodiesterase. An asymmetric phenol-based ligand and its dinuclear nickel(II) complexes have shown significant phosphodiesterase activity, offering insights into the catalytic mechanisms of metallohydrolases. This research highlights the potential of such complexes in biocatalysis and enzyme mimicry (Dalton transactions, 2011).
Antimicrobial and Anticancer Properties
Bromophenol derivatives have also been studied for their bioactive properties. Research on compounds isolated from the red alga Rhodomela confervoides revealed several bromophenol derivatives with potential bioactivities. Although some were found inactive against human cancer cell lines and microorganisms, the exploration of these compounds contributes to the search for new therapeutic agents (Zhao et al., 2004).
Environmental and Energy Applications
Further, the synthesis of fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group showcases the exploration of these derivatives in environmental and energy applications. The phosphonated derivative of this polymer demonstrates excellent properties for use as a polymeric electrolyte membrane in fuel cell applications, highlighting the environmental and energy relevance of such compounds (Liu et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZPMSGTZJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)
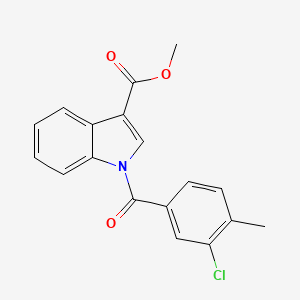
![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)
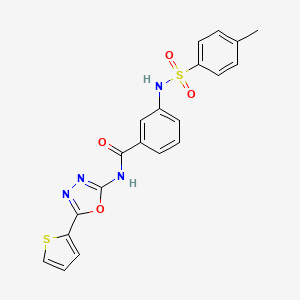
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
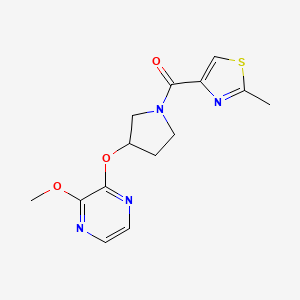
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
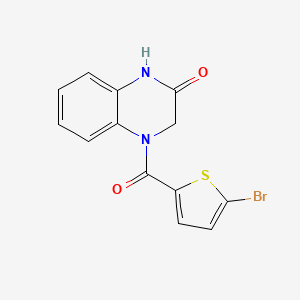
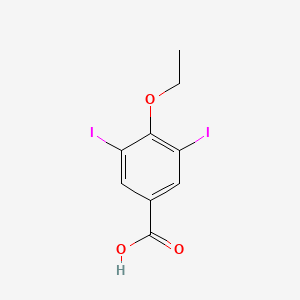
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)